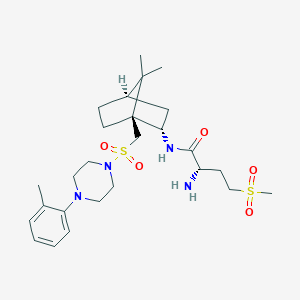

1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine

描述

L-368,899 是一种用于科学研究的化合物,主要用作催产素受体的选择性拮抗剂。它对相关加压素受体具有良好的选择性。 该化合物以其高口服生物利用度和快速脑穿透而闻名,使其成为研究催产素在中枢介导作用中的宝贵工具,例如社交行为和配对结合 .

准备方法

合成路线及反应条件

L-368,899 的合成涉及多个步骤,包括形成双环[2.2.1]庚烷环系和连接各种官能团。关键步骤包括:

- 形成双环[2.2.1]庚烷环系。

- 引入磺酰基。

- 连接哌嗪环。

- 最终偶联形成完整的分子。

工业生产方法

L-368,899 的工业生产方法没有广泛记录,但合成通常遵循与实验室合成相同的原理,并针对规模、产率和纯度进行优化。

化学反应分析

Nucleophilic Substitution at Sulfonyl Groups

The compound contains two sulfonyl groups (−SO₂−) that exhibit electrophilic character, enabling nucleophilic substitution reactions.

-

Key observation : The sulfonyl groups remain stable under mild acidic/basic conditions but participate in displacement reactions with strong nucleophiles like amines .

Piperazine Ring Modifications

The 4-(2-methylphenyl)piperazine moiety undergoes characteristic reactions:

2.1 Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : Polar aprotic solvents (DMF, THF), K₂CO₃ as base

-

Outcome : N-alkylation at the piperazine nitrogen, forming quaternary ammonium salts .

2.2 Acylation

-

Reagents : Acyl chlorides or anhydrides

-

Conditions : Schotten-Baumann (two-phase system: CH₂Cl₂/H₂O)

-

Outcome : Formation of acylated piperazine derivatives, confirmed by IR (C=O stretch at 1,650 cm⁻¹) .

Amino Group Reactivity

The primary amine in the 2-amino-4-(methylsulfonyl)butyramido side chain participates in:

-

Critical note : The amino group’s basicity (pKa ≈ 9.5) makes it susceptible to protonation in physiological environments, influencing solubility .

Stability Under Physiological Conditions

Reaction Optimization Data

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Amide coupling | EDC, N-BOC-(S)-methionine sulfone | 16–20°C | 15 min | 98% |

| Deprotection | 2N HCl | 20°C | 30 min | 95% |

| Final purification | Isopropyl acetate/NaHCO₃ | RT | – | 99% purity |

科学研究应用

Oxytocin Receptor Antagonism

L-368,899 has been extensively studied for its ability to selectively block the oxytocin receptor. This property makes it a valuable tool in research related to:

- Anxiety Disorders : Studies suggest that modulation of oxytocin signaling can influence anxiety-related behaviors. L-368,899 can help elucidate the role of oxytocin in these disorders by providing insights into receptor interactions and downstream signaling pathways.

- Social Behavior : Research indicates that oxytocin plays a critical role in social bonding and behavior. By antagonizing this receptor, L-368,899 allows researchers to investigate the neurobiological underpinnings of social interactions and conditions such as autism spectrum disorders.

Therapeutic Potential

The compound shows promise in therapeutic applications due to its selective action on the oxytocin receptor:

- Post-Traumatic Stress Disorder (PTSD) : Given the involvement of oxytocin in stress responses, L-368,899 may offer a novel approach to treating PTSD by modulating stress-related pathways.

- Reproductive Health : As oxytocin is involved in childbirth and lactation, antagonists like L-368,899 could provide insights into managing complications related to these processes.

Chemical Reactivity

The presence of sulfonyl groups allows L-368,899 to participate in nucleophilic substitution reactions, making it a candidate for further chemical modifications and the synthesis of analogs with potentially enhanced biological activity.

Case Study 1: Anxiety Modulation

In a study examining the effects of oxytocin on anxiety-like behaviors in rodents, researchers utilized L-368,899 to block the receptor's activity. The results indicated that antagonism led to increased anxiety behaviors compared to controls treated with oxytocin alone. This highlights the compound's utility in understanding the complexities of anxiety modulation via oxytocin pathways.

Case Study 2: Social Behavior Analysis

Another investigation focused on social behavior in mice demonstrated that administration of L-368,899 resulted in decreased social interaction compared to untreated subjects. This finding underscores the critical role of oxytocin signaling in promoting social behaviors and suggests potential avenues for therapeutic intervention in social deficits.

作用机制

L-368,899 通过选择性结合催产素受体而发挥作用,从而阻断催产素的作用。这种拮抗作用影响了各种催产素介导的途径,包括参与子宫收缩和社会行为的途径。 该化合物能够穿过血脑屏障,使其能够在与社交行为相关的脑区积累 .

相似化合物的比较

类似化合物

L-371,257: 另一种具有外周选择性的催产素受体拮抗剂。

阿托西班: 一种非肽类催产素受体拮抗剂,在临床上用于管理早产。

巴鲁西班: 一种选择性催产素受体拮抗剂,具有潜在的治疗应用。

独特性

L-368,899 的独特性在于其高口服生物利用度和快速脑穿透,这使其能够选择性地积累在边缘系统的区域。 这使其特别适用于研究催产素在社会行为中枢介导的作用 .

生物活性

The compound 1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine , commonly referred to as L-368,899 , is a selective antagonist of the oxytocin receptor. This compound has garnered attention for its potential applications in various therapeutic areas due to its biological activity, particularly in modulating oxytocin-mediated effects.

- Molecular Formula : C26H42N4O5S2

- Molecular Weight : 554.77 g/mol

- CAS Number : 160312-62-9

L-368,899 functions primarily as an antagonist at the oxytocin receptor, with a notable selectivity over vasopressin receptors. The compound exhibits high affinity for these receptors, demonstrated by the following IC50 values:

- Oxytocin Receptor (Rat Uterus) : 8.9 nM

- Oxytocin Receptor (Human Uterus) : 26 nM

- Vasopressin V1a Receptor : 370 nM

- Vasopressin V2 Receptor : 570 nM

These values indicate that L-368,899 effectively inhibits oxytocin-induced contractions in isolated uterine tissues, suggesting its potential use in conditions where modulation of uterine contractions is beneficial, such as preterm labor.

In Vitro Studies

L-368,899 has been shown to significantly reduce oxytocin-induced contractions in isolated rat uterus preparations. The potency of this inhibition is quantified by a pA2 value of 8.9, indicating strong antagonistic activity.

In Vivo Studies

In vivo studies have demonstrated that intravenous administration of L-368,899 leads to effective inhibition of oxytocin-stimulated contractions:

- ED50 (Intravenous) : 0.35 mg/kg

- ED50 (Intraduodenal) : 7.0 mg/kg

These findings suggest that L-368,899 not only acts effectively in vitro but also retains its pharmacological activity in a living organism.

Pharmacokinetics

L-368,899 exhibits favorable pharmacokinetic properties:

- Oral Bioavailability : Estimated at 35% in rats, 25% in dogs, and 21% in chimpanzees.

- Aqueous Solubility : Approximately 3.7 mg/mL at pH 5.0.

These characteristics make it a suitable candidate for further clinical development as a tocolytic agent.

Case Studies and Clinical Implications

Recent studies have explored the implications of L-368,899 in clinical settings:

- Tocolytic Agent Development : Due to its ability to inhibit uterine contractions, L-368,899 is being investigated as a potential oral and intravenous treatment for preterm labor.

- Social Behavior Research : The compound is also utilized in research investigating the role of oxytocin in social behaviors and pair bonding, providing insights into neuropsychiatric disorders where oxytocin signaling may be disrupted.

Comparative Table of Biological Activity

| Activity Type | Measurement | Result |

|---|---|---|

| Oxytocin Receptor Affinity | IC50 (Rat Uterus) | 8.9 nM |

| Oxytocin Receptor Affinity | IC50 (Human Uterus) | 26 nM |

| Vasopressin V1a Affinity | IC50 | 370 nM |

| Vasopressin V2 Affinity | IC50 | 570 nM |

| Inhibition of Contractions | pA2 | 8.9 |

| ED50 (i.v.) | Dose | 0.35 mg/kg |

| ED50 (intraduodenal) | Dose | 7.0 mg/kg |

属性

IUPAC Name |

(2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20-,21+,23+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIASLNTAGRGGA-ZJPWWDJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CC[C@@H](C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933504 | |

| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148927-60-0 | |

| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148927-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 368899 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148927600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-368899 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER33G946JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。